molecular formula C22H19N5OS B5131815 N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

Cat. No.: B5131815
M. Wt: 401.5 g/mol
InChI Key: LEPOEUXXRAMCJY-UHFFFAOYSA-N
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Description

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it a valuable component in the design of photoluminescent materials and other advanced materials.

Properties

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c28-22(16-6-9-23-10-7-16)24-19-3-1-2-17-14-27(11-8-18(17)19)13-15-4-5-20-21(12-15)26-29-25-20/h1-7,9-10,12H,8,11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPOEUXXRAMCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s electron-withdrawing properties can influence the electronic properties of the compound, making it effective in modulating biological pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is unique due to its combination of the benzothiadiazole moiety with isoquinoline and pyridine carboxamide groups. This unique structure imparts distinct electronic and photophysical properties, making it valuable in various advanced applications .

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